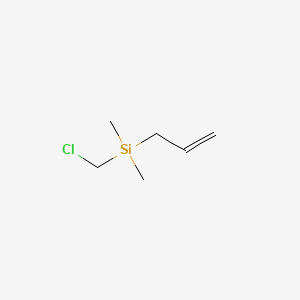

Allyl(chloromethyl)dimethylsilane

Übersicht

Beschreibung

Allyl(chloromethyl)dimethylsilane is a useful intermediate for the preparation of α-silyl alcohols, ethers, and amines . It has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), which are useful synthons for organosilicon polymers .

Molecular Structure Analysis

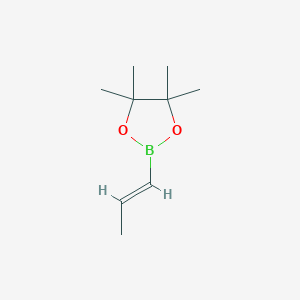

The linear formula of this compound is H2C=CHCH2Si(CH3)2CH2Cl . Its molecular weight is 148.71 .Chemical Reactions Analysis

This compound reacts with N,N-dichloroarenesulfonamides to give chloroamination products . It has also been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates) .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.449 (lit.), a boiling point of 63-66 °C/50 mmHg (lit.), and a density of 0.907 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Mixed Allyl Vinyl Dimethylsilanes Allyl(chloromethyl)dimethylsilane has been used in the synthesis of mixed allyl vinyl dimethylsilanes. This method, involving the sequential coupling of different alkenylmetallics to (chloromethyl)dimethylchlorosilane, was applied to synthesize the 12-dimethylsila analog of squalene (Prestwich & Wawrzeńczyk, 1989).

Reactions with Electrophilic Reagents The compound undergoes various reactions with electrophilic reagents. Studies have shown processes like the addition of an electrophile to a CC bond, expulsion of propene molecules, and rearrangement with the elimination of one allyl group (Suslova et al., 2009).

Aluminum Chloride-Catalyzed Reactions In the presence of aluminum chloride, allyl(chloromethyl)diorganosilanes undergo allyl rearrangement reactions with allylic inversion, producing (3-butenyl)diorganochlorosilanes. This reaction also allows for the trapping of intermediates, yielding various silacyclopentane compounds (Jung et al., 2004).

Interaction with Sodium Methoxide The reaction of sodium methoxide with this compound results in the displacement of chloride and migration of allyl groups, producing methoxydimethylsilane derivatives (Sans & Shechter, 1985).

Asymmetric Synthesis of Allylsilanes this compound has been used in the rhodium-catalyzed asymmetric synthesis of chiral allylsilanes. This involves 1,4-addition to beta-silyl alpha,beta-unsaturated ketones, controlling tertiary and quaternary stereocenters (Shintani et al., 2007).

Hydrosilylation Reactions It's involved in hydrosilylation reactions. For instance, hydrosilylation of allyl chloride with chlorodimethylsilane yields various dimethylsilane derivatives, indicating its utility in synthesizing silane-based compounds (Sturkovich et al., 1990).

- ercuration reactions. This process involves reacting it with aniline in the presence of mercury acetate, followed by reduction, to produce various azasilacycloalkanes (Voronkov et al., 1987).

Generation and Trapping of 6-Silafulvene The generation and trapping of 6,6-Dimethyl-6-silafulvene from (allyl)(cyclopentadienyl)dimethylsilane showcases its utility in producing various silane derivatives. This silafulvene undergoes reactions with trapping reagents such as methanol, benzaldehyde, and benzophenone (Nakadaira et al., 1980).

Palladium-Catalyzed sp2-sp3 Coupling This compound is utilized in palladium-catalyzed sp2-sp3 coupling reactions, specifically in the synthesis of allyl arenes. The reaction occurs under mild conditions and produces moderate to excellent yields (Zhang et al., 2017).

Synthesis of Thiasilacyclopentane and Thiasilacyclohexane Derivatives The reaction with various reagents leads to dimethyl(mercaptomethyl)alkenylsilanes, which undergo polymerization or cyclization to form thiasilacyclopentane and thiasilacyclohexane derivatives (Voronkov et al., 1983).

Matrix IR Spectroscopy in Vacuum Pyrolysis Studies Used in studies involving vacuum pyrolysis of various organosilicon compounds, this compound has been investigated using matrix isolation IR spectroscopy. This research provides insights into the pyrolysis mechanisms of potential sources of transient dimethylsilanone (Khabashesku et al., 1989).

Hydrosilylation of Allyl-Silica Hybrid Monolithic Columns The compound is also relevant in the synthesis of organic-inorganic silica hybrid monolithic columns, where its hydrosilylation reactions are used for surface functionalization (Li & Colón, 2009).

Palladium-Catalyzed Allylation Reactions It's involved in palladium-catalyzed allylation reactions with heteroarenes, which are crucial for producing allylated dearomatization products or allylated heteroarenes (Zhang et al., 2015).

Synthesis of Organosilicon Polymers this compound aids in the polymerization of certain allyl silanes, contributing to the development of new organosilicon polymers (Asao et al., 2005).

Approaches in Organic Synthesis It has been used in one-pot, three-component syntheses of homoallylic alcohols, demonstrating its versatility and utility in diverse organic synthetic methods (Li & Navasero, 2004).

Enantio- and Diastereoselective Additions to Aldehydes The bifunctional nature of this compound enables its application in enantio- and diastereoselective additions to aldehydes, aiding in the synthesis of complex organic molecules (Keck et al., 2005).

Gamma-Regioselective Reaction with Aldehydes Its metalated form has been used in gamma-regioselective reactions with aldehydes, leading to the formation of unique organosilicon compounds (Tamao et al., 1988).

Safety and Hazards

Wirkmechanismus

Target of Action

Allyl(chloromethyl)dimethylsilane is a versatile reagent used in organic synthesis. Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions . The compound’s active chlorine atom makes it particularly reactive towards nucleophiles .

Mode of Action

The mode of action of this compound involves its interaction with other organic compounds through nucleophilic substitution reactions . The presence of the active chlorine atom in the molecule allows it to react with various nucleophiles, leading to the formation of new compounds .

Biochemical Pathways

This compound is primarily used in the synthesis of other organic compounds . It participates in reactions that lead to the formation of new carbon-silicon bonds, contributing to the synthesis of organosilicon polymers . It’s also used in the silylation of silicic acid .

Pharmacokinetics

Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) can influence its behavior in a chemical reaction .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene and in the O-silylation of phenyl sulfones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a well-ventilated place and its container should be kept tightly closed . It’s also flammable, so it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Eigenschaften

IUPAC Name |

chloromethyl-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHLOVCFFWGSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339494 | |

| Record name | Allyl(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33558-75-7, 75422-66-1 | |

| Record name | Allyl(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

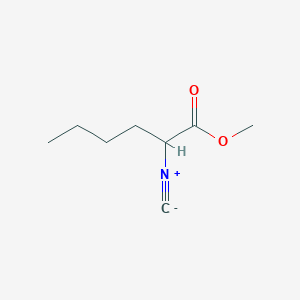

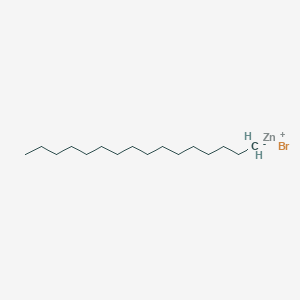

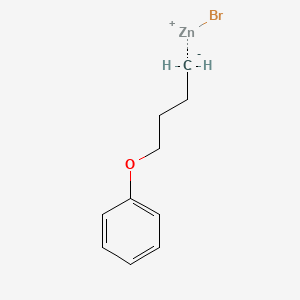

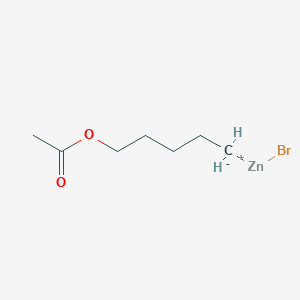

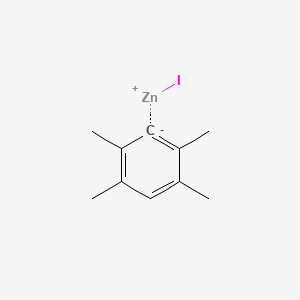

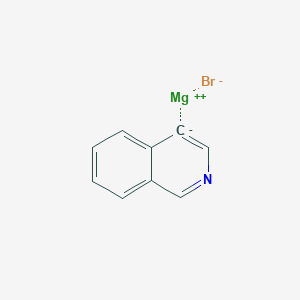

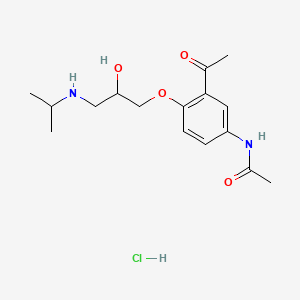

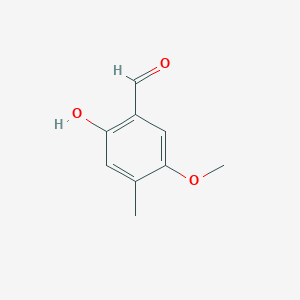

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.